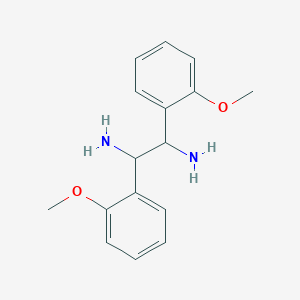
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to act as a versatile building block in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction proceeds with high yield when acetic anhydride is added slowly to the mixture of acetone, malonic acid, and the acid catalyst .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be scaled up using similar reaction conditions. The key to successful industrial production is maintaining controlled addition rates and reaction temperatures to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione exerts its effects involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways include:
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid, which is also a versatile building block in organic synthesis.
Dimethyl Malonate: Another similar compound, used in various synthetic applications.
Trifluoroacetic Anhydride: Shares the trifluoroacetyl group, used in similar chemical reactions.
Uniqueness
What sets 2,2-Dimethyl-5-trifluoroacetyl-1,3-dioxane-4,6-dione apart is its trifluoroacetyl group, which imparts unique reactivity and stability, making it particularly useful in the synthesis of fluorinated organic compounds .
Propiedades
Fórmula molecular |
C8H7F3O5 |
|---|---|
Peso molecular |
240.13 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(2,2,2-trifluoroacetyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C8H7F3O5/c1-7(2)15-5(13)3(6(14)16-7)4(12)8(9,10)11/h3H,1-2H3 |
Clave InChI |
YGMCPHVYVGNAKB-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)C(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)
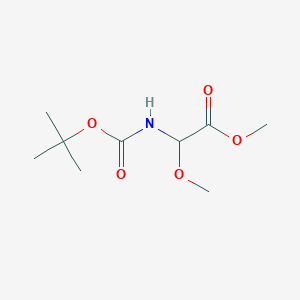
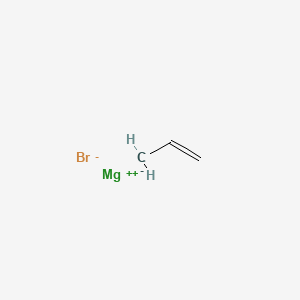
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)


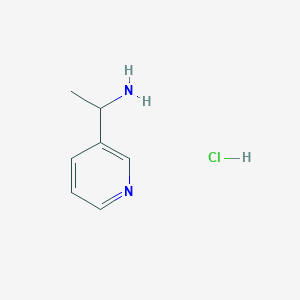
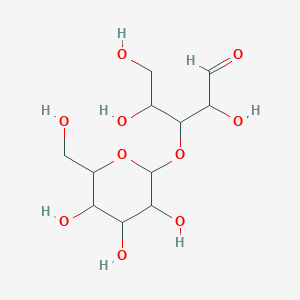
![[14C]Warfarin](/img/structure/B13387797.png)
![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)
